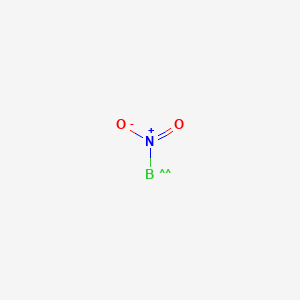
CID 71328148
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71328148” is a chemical entity listed in the PubChem database PubChem is a free chemistry database maintained by the National Center for Biotechnology Information (NCBI), which is part of the National Institutes of Health (NIH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 71328148 involves specific synthetic routes and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the formation of intermediate compounds, which are then reacted under controlled conditions to produce the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
CID 71328148 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce compounds with fewer oxygen atoms. Substitution reactions result in products where specific atoms or groups in the original compound are replaced by new atoms or groups.
Scientific Research Applications
CID 71328148 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications and is studied for its effects on specific biological targets.
Industry: this compound is used in the development of new materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of CID 71328148 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of the targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
CAS No. |
91318-75-1 |
|---|---|
Molecular Formula |
BNO2 |
Molecular Weight |
56.82 g/mol |
InChI |
InChI=1S/BNO2/c1-2(3)4 |
InChI Key |
DLJZGBGIFQRQAL-UHFFFAOYSA-N |
Canonical SMILES |
[B][N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















